(2R,3R,4E)-1,3-O-Benzylidene-4-octadecene-1,2,3-triol
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Overview
Description
(2R,3R,4E)-1,3-O-Benzylidene-4-octadecene-1,2,3-triol: is a synthetic organic compound with the molecular formula C25H40O3 . This compound is characterized by its unique structure, which includes a benzylidene group and a long aliphatic chain. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4E)-1,3-O-Benzylidene-4-octadecene-1,2,3-triol typically involves the protection of hydroxyl groups and the formation of the benzylidene acetal. The process generally includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the starting material are protected using benzylidene chloride in the presence of a base such as sodium hydride.
Formation of Benzylidene Acetal: The protected intermediate is then subjected to acetal formation using benzylidene chloride and a catalytic amount of an acid such as p-toluenesulfonic acid.
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4E)-1,3-O-Benzylidene-4-octadecene-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and various substituted derivatives.
Scientific Research Applications
(2R,3R,4E)-1,3-O-Benzylidene-4-octadecene-1,2,3-triol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of (2R,3R,4E)-1,3-O-Benzylidene-4-octadecene-1,2,3-triol involves its interaction with specific molecular targets and pathways. The benzylidene group can interact with enzymes and receptors, modulating their activity. The long aliphatic chain allows the compound to integrate into lipid membranes, affecting membrane fluidity and function .
Comparison with Similar Compounds
Similar Compounds
(2R,3R,4E)-1,3-O-Benzylidene-4-octadecene-1,2,3-triol: is similar to other benzylidene derivatives and long-chain aliphatic compounds.
D-sphingosine: A related compound with a similar structure but different functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of a benzylidene group and a long aliphatic chain, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Properties
IUPAC Name |
(2S,4R,5R)-4-[(E)-pentadec-1-enyl]-2-phenyl-1,3-dioxan-5-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-24-23(26)21-27-25(28-24)22-18-15-14-16-19-22/h14-20,23-26H,2-13,21H2,1H3/b20-17+/t23-,24-,25+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTPMQQWQQXCFP-SSCCHPJCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC1C(COC(O1)C2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@@H]1[C@@H](CO[C@@H](O1)C2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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